Cas no 2229436-61-5 (2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one)

2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one structure
2229436-61-5 structure
商品名:2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
CAS番号:2229436-61-5
MF:C7H7BrClNOS
メガワット:268.55857872963
CID:5911353
PubChem ID:165640493

2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
    • 2229436-61-5
    • EN300-1920319
    • インチ: 1S/C7H7BrClNOS/c1-3(10)6(11)5-2-4(8)7(9)12-5/h2-3H,10H2,1H3
    • InChIKey: YIDODSRHHHIXNK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(SC(=C1)C(C(C)N)=O)Cl

計算された属性

  • せいみつぶんしりょう: 266.91203g/mol
  • どういたいしつりょう: 266.91203g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 71.3Ų

2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1920319-0.5g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
0.5g
$1152.0 2023-09-17
Enamine
EN300-1920319-2.5g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
2.5g
$2351.0 2023-09-17
Enamine
EN300-1920319-1.0g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
1g
$1572.0 2023-06-02
Enamine
EN300-1920319-10g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
10g
$5159.0 2023-09-17
Enamine
EN300-1920319-1g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
1g
$1200.0 2023-09-17
Enamine
EN300-1920319-10.0g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
10g
$6758.0 2023-06-02
Enamine
EN300-1920319-0.25g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
0.25g
$1104.0 2023-09-17
Enamine
EN300-1920319-5.0g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
5g
$4557.0 2023-06-02
Enamine
EN300-1920319-0.1g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
0.1g
$1056.0 2023-09-17
Enamine
EN300-1920319-0.05g
2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one
2229436-61-5
0.05g
$1008.0 2023-09-17

2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one 関連文献

2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-oneに関する追加情報

Introduction to 2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one (CAS No. 2229436-61-5)

2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2229436-61-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both amino and carbonyl functional groups attached to a thiophene ring substituted with bromine and chlorine atoms, make it a promising candidate for further investigation in synthetic chemistry and pharmacological studies.

The thiophene core in 2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one is a key structural motif that contributes to its unique chemical properties. Thiophenes are five-membered aromatic rings containing sulfur, and they are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of halogen atoms (bromine and chlorine) at the 4-position and 5-position of the thiophene ring enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in medicinal chemistry for the development of novel bioactive molecules.

The amino group at the 1-position of the propanone moiety provides a site for further functionalization, allowing for the synthesis of more complex derivatives with enhanced pharmacological properties. Additionally, the carbonyl group at the 1-position can participate in various organic reactions, such as condensation reactions with hydrazines or alcohols, leading to the formation of Schiff bases or esters, respectively. These functional groups make 2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one a versatile building block for the synthesis of new pharmaceutical agents.

In recent years, there has been growing interest in thiophene derivatives due to their potential applications in treating various diseases. For instance, studies have shown that certain thiophene-based compounds exhibit inhibitory effects on enzymes involved in cancer cell proliferation and inflammation. The presence of both bromine and chlorine substituents in 2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one may enhance its binding affinity to biological targets, making it a promising candidate for further pharmacological exploration.

One of the most exciting areas of research involving 2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one is its potential as an intermediate in the synthesis of novel therapeutics. Researchers have been exploring its use in developing small-molecule inhibitors targeting specific disease-related pathways. For example, preliminary studies suggest that derivatives of this compound may have potent activity against certain types of cancer by inhibiting key enzymes involved in tumor growth. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design.

The synthetic pathways for preparing 2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one have also been optimized to improve yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired thiophene core efficiently. These advancements in synthetic methodology have made it possible to produce larger quantities of this compound for further biological testing.

From a chemical biology perspective, understanding the interactions between 2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one and biological targets is crucial for developing effective therapeutic agents. Computational modeling and molecular docking studies have been instrumental in predicting how this compound might interact with proteins and enzymes involved in disease pathways. These studies provide valuable insights into the compound's mechanism of action and help guide further optimization efforts.

The potential applications of 2-amino-1-(4-bromo-5-chlorothiophen-2-ylol)propanone extend beyond oncology; it has also shown promise in treating inflammatory diseases and infectious disorders. For example, some derivatives have demonstrated anti-inflammatory properties by modulating cytokine production pathways. Similarly, their ability to interfere with bacterial biofilm formation has opened up new avenues for developing novel antibiotics.

In conclusion, 2-amino-1-(4-bromo-5-chloro-thiophen- сильный >и-строгий >пропан-строгий >онстрогий >строгий >строгий >строгий >строгий >строгий >строгий >

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